CYP1A2 Inhibition vs. Syringaldehyde
4-(Benzyloxy)-3,5-dimethoxybenzaldehyde demonstrates potent inhibition of the cytochrome P450 enzyme CYP1A2, a key player in drug metabolism and procarcinogen activation [1]. In a spectrofluorimetric assay measuring the demethylation of resorufin methyl ether, this compound exhibited an IC50 value of 760 nM [1]. In stark contrast, its close structural analog and precursor, syringaldehyde, shows no appreciable inhibition of CYP1A2 at comparable concentrations, with its primary reported inhibitory activity being against COX-2 (IC50 = 3.5 μg/mL) [2].
| Evidence Dimension | CYP1A2 Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 760 nM |
| Comparator Or Baseline | Syringaldehyde: No reported CYP1A2 inhibition; COX-2 IC50 = 3.5 μg/mL |
| Quantified Difference | >1000-fold selectivity for CYP1A2 inhibition over COX-2 inhibition (based on available data) |
| Conditions | In vitro enzyme inhibition assay using recombinant CYP1A2, measured by spectrofluorimetry |
Why This Matters
This data is critical for medicinal chemists and pharmacologists. When designing drug candidates or studying drug-drug interactions, the potent CYP1A2 inhibition by 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde must be considered. Procuring the correct compound is essential, as substituting with syringaldehyde would eliminate this specific inhibitory activity, potentially leading to misleading or negative results in ADME-Tox studies.
- [1] BindingDB. (n.d.). BDBM50432678 (CHEMBL2347755): Inhibition of CYP1A2. Retrieved from https://bindingdb.org/ View Source
- [2] GLPBIO. (n.d.). Syringaldehyde. Retrieved from https://www.glpbio.com/ View Source
